3-Methoxy-4-(4-methylsulfonylphenyl)benzoic acid
Description
3-Methoxy-4-(4-methylsulfonylphenyl)benzoic acid is a chemical compound with the molecular formula C15H14O5S and a molecular weight of 306.3 g/mol. . This compound is characterized by its methoxy and methylsulfonyl functional groups attached to a benzoic acid core.
Properties
IUPAC Name |
3-methoxy-4-(4-methylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5S/c1-20-14-9-11(15(16)17)5-8-13(14)10-3-6-12(7-4-10)21(2,18)19/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKATVPWTIXJIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691655 | |
| Record name | 4'-(Methanesulfonyl)-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261913-26-1 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2-methoxy-4′-(methylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261913-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-(Methanesulfonyl)-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Methoxy-4-(4-methylsulfonylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzoic acid and 4-methylsulfonylphenyl derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or hydrochloric acid.
Synthetic Route: The synthetic route may involve esterification, sulfonation, and subsequent hydrolysis to yield the final product.
Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale production, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-Methoxy-4-(4-methylsulfonylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The methoxy and methylsulfonyl groups can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide, forming different substituted benzoic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methoxy-4-(4-methylsulfonylphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its biological activity, particularly its anti-inflammatory and analgesic properties.
Medicine: As a non-steroidal anti-inflammatory drug, it is used in the treatment of pain and inflammation associated with conditions like arthritis.
Industry: It finds applications in the pharmaceutical industry for the development of new drugs and formulations.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(4-methylsulfonylphenyl)benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins play a key role in the inflammatory response, and their inhibition leads to reduced inflammation and pain. The compound specifically targets COX-2, which is induced during inflammation.
Comparison with Similar Compounds
3-Methoxy-4-(4-methylsulfonylphenyl)benzoic acid can be compared with other similar compounds, such as:
3-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid: This compound has a similar structure but with the methylsulfonyl group in a different position, leading to variations in its chemical and biological properties.
4-(Methanesulfonyl)phenylboronic acid: This compound contains a boronic acid group instead of a benzoic acid core, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical behavior and therapeutic effects.
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